molecular formula C26H28N6O6 B4075737 N-(3,5-dimethoxyphenyl)-5-nitro-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]benzamide

N-(3,5-dimethoxyphenyl)-5-nitro-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]benzamide

Cat. No.: B4075737
M. Wt: 520.5 g/mol
InChI Key: YCGHFQJPHAWMHV-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-5-nitro-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]benzamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-5-nitro-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]benzamide likely involves multiple steps, including the formation of the benzamide core, the introduction of the nitro group, and the attachment of the piperazine and pyridine moieties. Typical reaction conditions might include:

    Reagents: Various organic solvents, catalysts, and protective groups.

    Conditions: Controlled temperatures, pH levels, and reaction times to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:

    Batch or continuous flow reactors: To manage large-scale reactions.

    Purification techniques: Such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-5-nitro-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]benzamide may undergo various chemical reactions, including:

    Oxidation and Reduction: Modifying the nitro group or other functional groups.

    Substitution Reactions: Replacing specific atoms or groups within the molecule.

    Hydrolysis: Breaking down the compound into smaller fragments.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including acids, bases, or transition metals.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group might yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with enzymes, receptors, or other biological targets.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, it might find applications in the development of new materials, coatings, or other functional products.

Mechanism of Action

The mechanism of action for N-(3,5-dimethoxyphenyl)-5-nitro-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]benzamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to receptors: Modulating their activity.

    Inhibiting enzymes: Affecting metabolic pathways.

    Interacting with DNA or RNA: Influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethoxyphenyl)-5-nitro-2-aminobenzamide: A simpler analog without the piperazine and pyridine groups.

    N-(3,5-dimethoxyphenyl)-5-nitro-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]benzamide: A similar compound with a methyl group instead of the pyridine ring.

Uniqueness

The unique combination of functional groups in N-(3,5-dimethoxyphenyl)-5-nitro-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]benzamide may confer specific properties, such as enhanced binding affinity or selectivity for certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-5-nitro-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O6/c1-37-20-13-18(14-21(16-20)38-2)28-26(34)22-15-19(32(35)36)6-7-23(22)29-25(33)17-30-9-11-31(12-10-30)24-5-3-4-8-27-24/h3-8,13-16H,9-12,17H2,1-2H3,(H,28,34)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGHFQJPHAWMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN3CCN(CC3)C4=CC=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,5-dimethoxyphenyl)-5-nitro-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]benzamide
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N-(3,5-dimethoxyphenyl)-5-nitro-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]benzamide
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N-(3,5-dimethoxyphenyl)-5-nitro-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]benzamide
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N-(3,5-dimethoxyphenyl)-5-nitro-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]benzamide
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N-(3,5-dimethoxyphenyl)-5-nitro-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]benzamide
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N-(3,5-dimethoxyphenyl)-5-nitro-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]benzamide

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